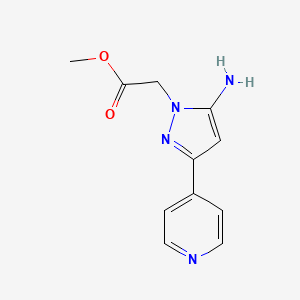![molecular formula C10H8N4S B1470209 2-(チオフェン-2-イル)ピラゾロ[1,5-a]ピリミジン-6-アミン CAS No. 1495331-16-2](/img/structure/B1470209.png)
2-(チオフェン-2-イル)ピラゾロ[1,5-a]ピリミジン-6-アミン
説明
2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a useful research compound. Its molecular formula is C10H8N4S and its molecular weight is 216.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物学的イメージングのための蛍光プローブ
この化合物は、ピラゾロ[1,5-a]ピリミジン (PPs) ファミリーの一部であり、光学アプリケーションにとって戦略的に重要であることが明らかになっています。これらの化合物は、調整可能な光物理的特性により、細胞内プロセスのダイナミクスを研究するための蛍光プローブとして使用されます。 縮合環の7位に電子供与基を導入すると、吸収と発光の両方の挙動が向上し、クマリン-153やローダミン6Gなどの市販のプローブと同等の性能が得られます .
抗腫瘍剤
ピラゾロ[1,5-a]ピリミジンコアは、特に抗がん作用があるため、医薬品化学において重要な足場です。 研究者は、この化合物の合成と官能基化に焦点を当て、その酵素阻害活性を研究してきました。これは、抗腫瘍特性を持つ新薬の設計につながる可能性があります .
抗菌剤および抗真菌剤
この化合物の誘導体は、さまざまな細菌および真菌種に対する阻害活性を評価されています。 多成分反応生成物は、黄色ブドウ球菌、枯草菌、カンジダ・アルビカンスなどの病原体に対抗する上で有望であり、抗菌剤および抗真菌剤としての可能性を示しています .
抗がん活性およびSAR分析
この化合物は、ヒトがん細胞株に対する抗がん活性を研究されています。これは、細胞周期の進行に不可欠なCDK酵素を阻害することにより、アポトーシスによる細胞死を誘導します。 この活性は、がん治療における可能性を示しています .
創薬およびコンビナトリアルライブラリーデザイン
この化合物は、合成の多様性に優れているため、創薬のための優れた足場です。 その構造修飾により、新薬の迅速なスクリーニングに不可欠なコンビナトリアルライブラリーを作成できます .
材料科学への応用
この化合物の重要な光物理的特性は、材料科学において注目を集めています。 これは、有機発光ダイオードや蛍光特性を必要とするその他の材料の開発に使用できます .
作用機序
Target of Action
Similar compounds such as pyrazolo[1,5-a]pyrimidines have been reported to inhibit discoidin domain receptor 1 (ddr1) , a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and differentiation .
Mode of Action
Related pyrazolo[1,5-a]pyrimidines have been shown to inhibit their targets by binding to the active site, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways .
Biochemical Pathways
For instance, inhibition of DDR1 by similar compounds can affect multiple cellular processes, including cell adhesion and migration, extracellular matrix remodeling, and response to injury .
Result of Action
The inhibition of ddr1 by similar compounds can lead to decreased cell proliferation and migration, potentially contributing to their anticancer effects .
生化学分析
Biochemical Properties
2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the regulation of ceramide production . By inhibiting nSMase2, 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine can modulate the levels of ceramide, a lipid molecule that plays a key role in cell signaling and apoptosis. Additionally, this compound interacts with discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer progression . The interaction with DDR1 leads to the inhibition of its kinase activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival.
Cellular Effects
2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine exerts significant effects on various cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways . Specifically, the compound affects the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, both of which are critical for cell growth and survival. Furthermore, 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine influences gene expression by altering the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine involves its binding interactions with specific biomolecules. The compound binds to the active site of nSMase2, thereby inhibiting its enzymatic activity and reducing ceramide production . Additionally, it binds to the kinase domain of DDR1, preventing its autophosphorylation and subsequent activation . These binding interactions lead to the inhibition of downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s effects on cellular function may diminish over time due to adaptive cellular responses.
Dosage Effects in Animal Models
The effects of 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Careful dose optimization is required to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall efficacy in therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. Its distribution is influenced by factors such as lipophilicity and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and receptors . Post-translational modifications, such as phosphorylation, can influence its localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic potential.
特性
IUPAC Name |
2-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c11-7-5-12-10-4-8(13-14(10)6-7)9-2-1-3-15-9/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZDCNPPDLAJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=C(C=NC3=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-{[(Propan-2-yl)carbamoyl]methyl}piperidin-4-yl)acetic acid](/img/structure/B1470126.png)
![1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470130.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470133.png)









![1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine](/img/structure/B1470147.png)

